![molecular formula C23H20BrNO3 B2849824 3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid CAS No. 937604-64-3](/img/structure/B2849824.png)

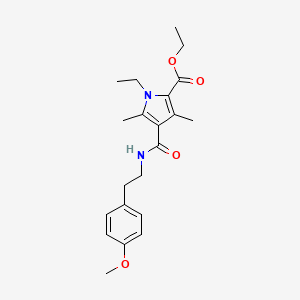

3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

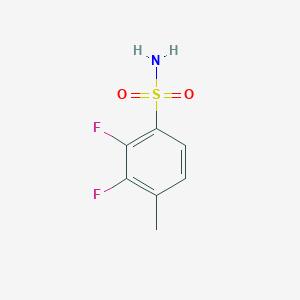

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It’s characterized by having a benzene ring (an aromatic hydrocarbon) and a carboxylic acid group (-COOH). The presence of the bromophenyl and dihydroindol groups suggests that this compound may have unique properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a carboxylic acid group, a bromophenyl group, and a dihydroindol group .Chemical Reactions Analysis

Benzoic acid derivatives can participate in a variety of chemical reactions. For example, they can undergo reactions with amines to form amides .Physical and Chemical Properties Analysis

Benzoic acid is slightly soluble in water, and its solubility increases with temperature . The presence of the bromophenyl and dihydroindol groups may alter these properties.Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

Several studies have explored the synthetic pathways and chemical properties of closely related compounds, providing insights into potential applications of the specified compound. For instance, the synthesis of various biphenyl and benzoic acid derivatives has been demonstrated, with applications ranging from pharmaceuticals to material science. The indium-mediated carbon–carbon coupling process has been used to synthesize complex organic compounds, showcasing the versatility of such methodologies for creating structurally diverse molecules (Mague, Hua, & Li, 1998). Additionally, the synthesis and structural analysis of novel biphenyl ester derivatives have shown significant anti-tyrosinase activities, indicating potential pharmaceutical applications (Kwong et al., 2017).

Pharmaceutical Research

Research on compounds with structural similarities has revealed potential pharmaceutical applications, including antiviral, antibacterial, and enzyme inhibitory effects. For example, novel quinazolinone derivatives have demonstrated distinct antiviral activities against Herpes simplex and vaccinia viruses, suggesting the therapeutic potential of such compounds (Selvam et al., 2010). Furthermore, the study of the oxidative metabolism of a novel antidepressant has provided insights into the metabolic pathways and enzymatic interactions of similar compounds, highlighting the importance of understanding drug metabolism for pharmaceutical development (Hvenegaard et al., 2012).

Material Science and Catalysis

Compounds related to the specified chemical have also found applications in material science and catalysis. The synthesis of phenyl ether derivatives from a fungal source has been reported, with potential implications for natural product chemistry and materials research (He et al., 2015). Additionally, the development of ruthenium alkylidene-triggered cyclopolymerization processes for the synthesis of complex polymers demonstrates the role of such chemical compounds in advancing materials science (Mayershofer, Nuyken, & Buchmeiser, 2006).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with enzymes such asacetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.

Biochemical Pathways

cholinergic signaling pathways . These pathways are involved in numerous physiological processes, including muscle function, pain response, and cognitive function .

Pharmacokinetics

Similar compounds are known to undergo various metabolic processes, including conjugation reactions in the liver . These processes can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the potential interaction with ache, it’s possible that the compound could influence neurotransmission, leading to changes in nerve function .

Eigenschaften

IUPAC Name |

3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrNO3/c1-23(2)12-20-18(21(26)13-23)11-19(14-6-8-16(24)9-7-14)25(20)17-5-3-4-15(10-17)22(27)28/h3-11H,12-13H2,1-2H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBGLVOMHWPIRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(N2C3=CC=CC(=C3)C(=O)O)C4=CC=C(C=C4)Br)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2849745.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2849746.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2849752.png)

![4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2849757.png)

![3-(4-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2849760.png)

![4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2849764.png)